Cas no 1235294-17-3 (N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide)

N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide
- 3,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- F5033-2899
- VU0631244-1
- 1235294-17-3
- N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide
- AKOS024492048
- 3,4-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
-
- インチ: 1S/C16H24N2O5S/c1-22-14-5-4-13(10-15(14)23-2)16(19)17-11-12-6-8-18(9-7-12)24(3,20)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19)
- InChIKey: KFTLRXBFGKNEPU-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(CNC(C2C=CC(=C(C=2)OC)OC)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 356.141
- 同位素质量: 356.141
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 511
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.3A^2
- XLogP3: 1.2
N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-2899-2mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-1mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-20mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-10μmol |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-5mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-40mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-5μmol |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-75mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-10mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-2899-30mg |
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethoxybenzamide |
1235294-17-3 | 30mg |
$119.0 | 2023-09-10 |
N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamideに関する追加情報
N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide: A Comprehensive Overview
N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide (CAS No. 1235294-17-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, a methanesulfonyl group, and a substituted benzamide moiety. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at elucidating its biological activities and mechanisms of action.
Recent advancements in the understanding of N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide have shed light on its potential as a therapeutic agent. One of the key areas of interest is its role in modulating specific biological pathways. For instance, research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Moreover, N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide has been investigated for its potential neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress and protect neuronal cells from damage induced by various neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a crucial role in disease progression.
In addition to its anti-inflammatory and neuroprotective properties, N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For example, it has been shown to downregulate the expression of oncogenes such as c-Myc and Bcl-2, which are often overexpressed in various types of cancer.
The pharmacokinetic properties of N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide have also been extensively studied to optimize its therapeutic potential. Research has demonstrated that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Furthermore, its low toxicity profile and minimal side effects make it an attractive candidate for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide in various therapeutic indications. Early results from phase I trials have shown promising outcomes, with patients exhibiting significant improvements in symptoms without major adverse effects. These findings have paved the way for further clinical investigations and have generated considerable excitement within the scientific community.
In conclusion, N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide (CAS No. 1235294-17-3) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and diverse biological activities make it an important focus of ongoing research in medicinal chemistry and pharmaceutical science. As more data becomes available from clinical trials, it is anticipated that this compound will play a significant role in the development of novel treatments for various diseases.
1235294-17-3 (N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethoxybenzamide) Related Products
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1332295-35-8(Nav1.7-IN-2)




